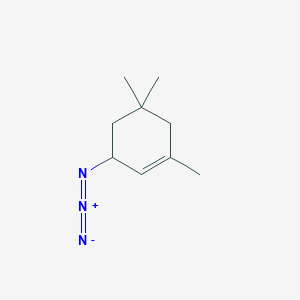

3-Azido-1,5,5-trimethyl-1-cyclohexene

Description

Significance of Azido-Functionalized Cycloalkenes in Synthetic Transformations

Azido-functionalized cycloalkenes are highly versatile intermediates in organic synthesis. The azide (B81097) moiety is a robust functional group that can participate in a wide array of chemical transformations. nih.govrsc.org Its ability to act as a precursor to amines, participate in cycloaddition reactions (such as the renowned "click" chemistry), and undergo rearrangements makes it a powerful tool for introducing nitrogen-containing functionalities. kit.edumdpi.comresearchgate.net

The cycloalkene component, a six-membered ring with a carbon-carbon double bond, provides a rigid and stereochemically defined scaffold. fiveable.me This double bond can be subjected to a variety of addition and oxidation reactions, allowing for further functionalization of the cyclic system. wikipedia.org The combination of the azido (B1232118) group and the cycloalkene in one molecule, therefore, offers a dual-reactive platform for the construction of complex, nitrogen-containing cyclic compounds, which are prevalent in many biologically active molecules. azjm.org

Overview of the Structural Motif of 3-Azido-1,5,5-trimethyl-1-cyclohexene

The structural motif of this compound is characterized by a cyclohexene (B86901) ring substituted with an azido group at the allylic position (C-3) and three methyl groups, one at the vinylic position (C-1) and two geminal methyl groups at C-5. The cyclohexene ring typically adopts a half-chair conformation to minimize steric strain. wikipedia.org

The key structural features that dictate its reactivity include:

The Azido Group (-N3): This high-energy functional group is a pseudohalogen and can act as a good leaving group (releasing N2 gas) in various reactions. It is also a 1,3-dipole, making it an excellent partner in cycloaddition reactions. kit.edumdpi.com

The Endocyclic Double Bond (C=C): This provides a site for electrophilic and radical additions, as well as pericyclic reactions.

The Allylic Position of the Azide: The placement of the azido group adjacent to the double bond allows for potential allylic rearrangement reactions.

The Trimethyl Substitution: The methyl groups influence the steric and electronic properties of the molecule, potentially directing the regioselectivity and stereoselectivity of reactions.

Below is a table summarizing the key structural components and their potential influence on reactivity.

| Structural Feature | Position | Potential Influence on Reactivity |

| Azido Group | C-3 | Precursor to amines, participation in cycloadditions, rearrangements |

| Double Bond | C-1 to C-2 | Site for addition reactions, pericyclic reactions |

| Methyl Group | C-1 | Electronic and steric influence on the double bond |

| Geminal Methyl Groups | C-5 | Steric hindrance, influencing conformational preference |

Research Landscape of Azido Compounds and Cyclohexene Derivatives

The research landscape for both azido compounds and cyclohexene derivatives is vast and continues to expand. Organic azides are fundamental building blocks in organic synthesis, with their chemistry being extensively explored for the synthesis of a wide range of nitrogen-containing compounds. kit.eduresearchgate.net The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further solidified the importance of azides in chemical biology, drug discovery, and materials science. researchgate.netsciencedaily.com

Cyclohexene and its derivatives are also central to organic chemistry. They are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and polymers. nus.edu.sgazjm.org The Diels-Alder reaction, which often produces cyclohexene rings, is a powerful tool for the construction of complex cyclic systems with high stereocontrol. fiveable.me The functionalization of the cyclohexene core through various reactions like hydrogenation, halogenation, and oxidation provides access to a diverse array of valuable compounds. fiveable.mewikipedia.org

Recent research has focused on developing novel methods for the synthesis of functionalized azides and for their selective transformation into more complex nitrogen heterocycles. nih.govelsevierpure.com Similarly, new catalytic methods for the asymmetric functionalization of cyclohexene derivatives are continuously being developed to access enantiomerically pure compounds. acs.org

Contextualizing this compound as a Research Target

Given the rich and diverse chemistry of both azido compounds and cyclohexene derivatives, this compound presents itself as a compelling research target. The combination of the versatile azido group and the functionalizable cyclohexene scaffold within a single molecule opens up numerous possibilities for synthetic exploration.

Potential research directions for this compound could include:

Development of Novel Synthetic Routes: Investigating efficient and stereoselective methods for the synthesis of this compound.

Exploration of its Reactivity: Studying its participation in various transformations, such as cycloaddition reactions, reductions to the corresponding amine, and rearrangements.

Application as a Building Block: Utilizing it as a starting material for the synthesis of novel and potentially biologically active nitrogen-containing heterocyclic compounds.

The trimethyl substitution pattern of this particular molecule could also be exploited to study the steric and electronic effects on the reactivity of the azido group and the double bond. The insights gained from studying the chemistry of this compound could contribute to the broader understanding of the reactivity of azido-functionalized cycloalkenes and pave the way for the development of new synthetic methodologies.

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound, an intriguing organic azide built upon a substituted cyclohexene framework, involves a combination of strategies aimed at constructing the core cyclic scaffold and introducing the energetic azido moiety. Methodologies are broadly categorized into the functionalization of a pre-existing olefin and the foundational synthesis of the trimethyl-substituted cyclohexene ring system itself.

Structure

3D Structure

Properties

CAS No. |

185447-96-5 |

|---|---|

Molecular Formula |

C9H15N3 |

Molecular Weight |

165.24 g/mol |

IUPAC Name |

3-azido-1,5,5-trimethylcyclohexene |

InChI |

InChI=1S/C9H15N3/c1-7-4-8(11-12-10)6-9(2,3)5-7/h4,8H,5-6H2,1-3H3 |

InChI Key |

JEJFZVQTFXLFMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(CC(C1)(C)C)N=[N+]=[N-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Azido 1,5,5 Trimethyl 1 Cyclohexene

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide (B81097) group in 3-Azido-1,5,5-trimethyl-1-cyclohexene can act as a 1,3-dipole in cycloaddition reactions with various "dipolarophiles," typically alkenes and alkynes. wikipedia.orgnih.gov This reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings, most notably 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org

When this compound reacts with an unsymmetrical alkyne or alkene, the orientation of the addition can lead to different constitutional isomers.

Regioselectivity: In the case of a thermal cycloaddition with a terminal alkyne (RC≡CH), two regioisomers can be formed: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. wikipedia.org Uncatalyzed thermal reactions often require high temperatures and result in a mixture of both isomers with poor selectivity. wikipedia.orgnih.gov The regiochemical outcome is influenced by a subtle interplay of steric and electronic factors of both the azide and the dipolarophile. organic-chemistry.orgresearchgate.net Computational studies on similar systems suggest that electronic effects, governed by frontier molecular orbital (FMO) theory, and steric hindrance determine the preferred isomer. researchgate.netijrpc.com

Stereospecificity: The 1,3-dipolar cycloaddition is generally a concerted, pericyclic reaction. organic-chemistry.org This means that the reaction proceeds in a single step without intermediates, and the stereochemistry of the dipolarophile is retained in the final product. For instance, the reaction with a cis-alkene will yield a specific stereoisomer of the resulting triazoline ring, while reaction with the corresponding trans-alkene will yield a different stereoisomer. wikipedia.org This high degree of stereospecificity is a key feature of this reaction class.

Table 1: Illustrative Regiochemical Outcome of Thermal Cycloaddition This table presents hypothetical data to illustrate the concept of regioselectivity in the thermal reaction between this compound and various alkynes.

| Alkyne (Dipolarophile) | Major Product (Predicted) | Minor Product (Predicted) | Rationale |

| Phenylacetylene | 1,4-disubstituted triazole | 1,5-disubstituted triazole | Electronic factors often favor the 1,4-isomer. |

| Methyl propiolate | 1,4-disubstituted triazole | 1,5-disubstituted triazole | The electron-withdrawing group directs regioselectivity. |

| 1-Hexyne | Mixture of 1,4- and 1,5- | Mixture of 1,4- and 1,5- | Steric and electronic differences are minimal, leading to poor selectivity. |

The challenge of poor regioselectivity in thermal cycloadditions was overcome with the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of click chemistry. nih.govijrpc.com When this compound is reacted with a terminal alkyne in the presence of a copper(I) source, the reaction proceeds with a dramatic rate enhancement and, most importantly, exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.govresearchgate.net

The mechanism is not a concerted cycloaddition but a stepwise process involving the formation of a copper acetylide intermediate. nih.govacs.org The copper catalyst acts as a template, bringing the azide and alkyne together in a specific orientation that leads to the formation of only the 1,4-regioisomer. acs.org The reaction is robust, high-yielding, and can be performed under mild conditions, often in aqueous solutions. researchgate.netnih.gov

For applications where the cytotoxicity of a copper catalyst is a concern (e.g., in biological systems), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This reaction does not require any metal catalyst. Instead, the reaction is driven by the high degree of ring strain in a cyclic alkyne, typically a cyclooctyne derivative. magtech.com.cnnih.govwur.nl

This compound would be expected to react rapidly and spontaneously with strained cyclooctynes such as dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO) at ambient temperature. nih.gov The release of ring strain in the transition state significantly lowers the activation energy of the reaction, allowing it to proceed quickly without catalysis. nih.gov This bioorthogonal reaction is highly selective and does not interfere with biological processes, making it ideal for labeling biomolecules. nih.gov

Table 2: Comparison of Azide-Alkyne Cycloaddition Methods This table provides a general comparison of the three main cycloaddition strategies as they would apply to this compound.

| Method | Catalyst | Alkyne Required | Regioselectivity | Conditions | Key Advantage |

| Thermal Huisgen | None | Any alkyne | Low (mixture of 1,4- and 1,5-isomers) | High temperature | Simplicity, works with internal alkynes. |

| CuAAC | Copper(I) | Terminal alkyne | High (exclusively 1,4-isomer) | Mild, often aqueous | Perfect regiocontrol, fast, high yield. nih.govresearchgate.net |

| SPAAC | None | Strained cyclic alkyne | High | Mild, room temperature | Metal-free, bioorthogonal. magtech.com.cn |

The cycloaddition reactions involving this compound can proceed through two distinct pathways:

Intermolecular Cycloaddition: This is the reaction between two separate molecules, as described in the sections above. This compound reacts with a separate alkyne or alkene molecule to form the corresponding triazole or triazoline product. researchgate.net

Intramolecular Cycloaddition: If an alkyne or alkene functionality is present within the same molecule as the azide, an intramolecular reaction can occur to form a fused or bridged polycyclic heterocyclic system. researchgate.netclockss.org For example, if the cyclohexene (B86901) ring were attached to a side chain containing a triple bond via a flexible linker of appropriate length, heating could induce an intramolecular 1,3-dipolar cycloaddition. researchgate.net The feasibility and stereochemical outcome of such a reaction are highly dependent on the length and conformation of the tether connecting the two reactive groups, which must be able to adopt a low-energy transition state geometry. clockss.org

Nitrene Chemistry from Thermal or Photolytic Decomposition

Beyond cycloadditions, azides are well-known precursors to nitrenes, which are highly reactive, electron-deficient nitrogen species. scispace.comrsc.orgegyankosh.ac.in

The application of energy, either through heat (thermolysis) or ultraviolet light (photolysis), can cause this compound to extrude a molecule of dinitrogen (N₂). researchgate.netchempedia.info This process generates the corresponding highly reactive intermediate: (1,5,5-trimethyl-cyclohex-2-en-1-yl)nitrene.

The decomposition can proceed via two pathways, forming either a singlet nitrene (with spin-paired electrons) or a triplet nitrene (with parallel electron spins). scispace.comresearchgate.net The singlet nitrene is typically formed first and can either react directly or undergo intersystem crossing to the more stable triplet state. scispace.com

Once formed, these nitrenes are not typically isolated but undergo rapid subsequent reactions, most commonly rearrangements. egyankosh.ac.innih.gov Due to the allylic nature of the nitrene generated from this compound, several rearrangement pathways are plausible:

Azirine Formation: The nitrene could attack the adjacent double bond within the cyclohexene ring to form a strained, fused azirine intermediate. This azirine could then undergo ring-opening to form other products. nih.gov

1,2-Hydride or Alkyl Shift: A hydrogen atom or methyl group from the adjacent carbon could migrate to the electron-deficient nitrogen, leading to the formation of an imine. egyankosh.ac.inresearchgate.net

Ring Expansion/Contraction: Under certain conditions, particularly photolytic, rearrangement of the cyclic system itself can occur. researchgate.net

The specific products formed would depend heavily on the reaction conditions (e.g., gas phase vs. solution, temperature, presence of sensitizers in photolysis). chempedia.infonsf.gov

Table 3: Predicted Products from Nitrene Intermediates This table outlines the expected formation and subsequent reactions of the nitrene derived from this compound.

| Condition | Intermediate | Plausible Rearrangement Product(s) |

| Thermolysis (Heat) | Singlet and/or Triplet Nitrene | Imine (from 1,2-shift), Ring-contracted products. researchgate.net |

| Photolysis (UV Light) | Primarily Singlet Nitrene | Azirine, Ketenimine (from ring expansion). nih.govresearchgate.net |

C-H Insertion Reactions

The generation of a nitrene intermediate from this compound, typically through thermolysis or photolysis, would present several possibilities for intramolecular C-H insertion. The cyclohexene ring possesses multiple C-H bonds, including allylic, homoallylic, and gem-dimethyl positions. The regioselectivity of such an insertion would be influenced by the electronic and steric environment of each C-H bond, as well as the specific reaction conditions. In many cases, intramolecular C-H insertion reactions of nitrenes lead to the formation of new heterocyclic ring systems. However, without specific experimental data for this compound, the products of such reactions remain speculative.

nrochemistry.comresearchgate.net- andnrochemistry.comysu.am-Migrations and Ring Expansions

Nitrene intermediates are known to undergo various rearrangement reactions, including migrations and ring expansions. For the nitrene derived from this compound, migrations of adjacent groups to the nitrogen atom could occur. Furthermore, ring expansion of the cyclohexene core is a plausible reaction pathway, potentially leading to the formation of a seven-membered nitrogen-containing ring. The specific migratory aptitude of the substituents and the propensity for ring expansion versus other reaction pathways would depend on factors such as the reaction temperature, solvent, and the presence of any catalysts or trapping agents.

Reduction of the Azido (B1232118) Group to Amine Functionality

Staudinger Reaction and Related Transformations

Table 1: General Conditions for Staudinger Reaction of Organic Azides

| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Product |

| Organic Azide | Triphenylphosphine | THF | 65 | Iminophosphorane |

| Iminophosphorane | Water | THF | Room Temp - 65 | Primary Amine |

This table represents generalized conditions and may not be specific to this compound.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is another common method for the reduction of azides to amines. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The reaction conditions, including catalyst loading, hydrogen pressure, solvent, and temperature, can be optimized to achieve high yields and selectivity. For allylic azides, careful control of the reaction conditions is often necessary to avoid side reactions, such as reduction of the double bond. Specific protocols for the catalytic hydrogenation of this compound have not been reported.

Radical-Mediated Transformations

Azidyl Radical Intermediates

The azido group can participate in radical reactions through the formation of an azidyl radical intermediate. This can be achieved through various methods, including photolysis or the use of radical initiators. Once formed, the azidyl radical can undergo a variety of transformations, such as addition to unsaturated bonds or hydrogen atom abstraction. In the context of this compound, the azidyl radical could potentially initiate intramolecular cyclization reactions by adding to the double bond, leading to the formation of nitrogen-containing bicyclic systems. However, the specific reactivity of the azidyl radical derived from this compound has not been experimentally investigated.

Photo-induced Radical Transfer Processes

The photochemistry of vinyl and allylic azides is a rich field, often initiated by the cleavage of the N-N₂ bond upon absorption of light to generate highly reactive intermediates. In the case of this compound, which is an allylic azide, photo-induced processes are expected to proceed through radical intermediates.

Visible light-assisted reactions of vinyl azides, a related class of compounds, are known to generate iminyl radicals as key intermediates. nih.govrsc.org Upon irradiation, this compound can undergo homolytic cleavage of the C-N₃ bond or, more commonly, extrusion of dinitrogen (N₂) to form a nitrene intermediate. However, radical transfer processes can also be initiated. For instance, a metal-free denitrogenative alkylation of vinyl azides can occur with alkyl radicals under visible light, leading to the formation of ketones after hydrolysis of an imine intermediate. rsc.orgresearchgate.net

Mechanisms of Vicinal Azidooxygenation

Vicinal azidooxygenation is a powerful transformation that installs both an azide and an oxygen-containing functional group across a double bond in a single step. For the double bond in this compound, this intermolecular reaction would lead to a difunctionalized cyclohexane ring. The mechanisms for such reactions are typically radical-based.

One established method involves an electrochemical protocol where an electrochemically generated oxoammonium ion forms a charge-transfer complex with an azide source (TEMPO–N₃). acs.org This complex can then dissociate into a TEMPO radical (TEMPO•) and an azidyl radical (N₃•). These two radical species then add across the alkene in the rate-determining step to yield the vicinal azidooxygenated product. acs.orgnih.gov

Another approach utilizes photolysis. A photoredox-catalyst-free protocol has been developed using a hypervalent iodine species, an aryl-λ³-azidoiodane. nih.gov Under visible-light irradiation, this reagent generates an electrophilic azidyl radical. This radical is selectively trapped by the π-system of the alkene, forming a stabilized carbon-centered radical. This intermediate is then rapidly quenched by an oxygen-centered radical, such as TEMPO•, to afford the final azidooxygenated product. nih.gov Applying this to this compound, the azidyl radical would add to the double bond, followed by trapping of the resulting cyclohexyl radical by an oxygen source.

Reactions Involving the Cyclohexene Double Bond

The olefinic bond in this compound is a site of rich reactivity, susceptible to electrophilic, radical, and cycloaddition reactions.

Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov hydration of an alkene. In the first step, a borane reagent (e.g., BH₃·THF or 9-BBN) adds across the double bond. For this compound, the boron atom is expected to add to the C-2 position, which is less sterically hindered and less influenced by the electron-withdrawing allylic azide group, while the hydrogen adds to the C-1 position. The addition is stereospecific, occurring in a syn fashion. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide and base replaces the boron atom with a hydroxyl group, yielding the corresponding alcohol with a defined stereochemistry. rsc.orgyoutube.com The stereochemical outcome is often directed by the existing substituent, with the borane typically approaching from the face opposite the allylic azide to minimize steric interactions. rsc.org

Epoxidation: Alkenes are readily converted to epoxides using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction is a concerted, stereospecific syn-addition of an oxygen atom to the double bond. youtube.com When this compound is treated with m-CPBA, it is expected to form the corresponding epoxide. The facial selectivity of the epoxidation will be influenced by the steric hindrance of the gem-dimethyl group at C-5 and the allylic azide group at C-3. The peroxyacid will likely approach from the less hindered face of the cyclohexene ring.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-Azido-1,5,5-trimethylcyclohexan-2-ol |

| Epoxidation | m-CPBA | 4-Azido-2,6,6-trimethyl-7-oxabicyclo[4.1.0]heptane |

The addition of hydrogen bromide (HBr) to alkenes in the presence of radical initiators (like peroxides or UV light) proceeds via a radical chain mechanism, resulting in anti-Markovnikov regioselectivity. chemistrysteps.com

Initiation: Peroxide homolytically cleaves to form two alkoxy radicals. An alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the C-1 position of the this compound double bond. This addition occurs at the less substituted carbon to generate the more stable secondary radical at the C-2 position. chemistrysteps.comyoutube.com This carbon-centered radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical to continue the chain.

Termination: The reaction ceases when radicals combine with each other.

The expected product is 2-bromo-3-azido-1,5,5-trimethylcyclohexane.

Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The double bond of this compound can function as a dienophile. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent allylic azide group. youtube.com Reaction with a simple diene, such as 1,3-butadiene, under thermal conditions would yield a bicyclic product. The reaction typically favors the formation of the endo stereoisomer due to secondary orbital interactions in the transition state.

1,3-Dipolar Cycloaddition: The azide functional group is a classic 1,3-dipole and can participate in [3+2] cycloaddition reactions with dipolarophiles, such as alkynes or strained alkenes. wikipedia.org This reaction, often called the Huisgen cycloaddition, is a cornerstone of "click chemistry" and is used to form 5-membered heterocycles. researchgate.netijrpc.com When this compound reacts with a terminal alkyne, a 1,2,3-triazole is formed. The thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted regioisomers. researchgate.net However, when the reaction is catalyzed by copper(I), it proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole. nih.gov

| Reaction Type | Reactants | Conditions | Predicted Major Product |

|---|---|---|---|

| Diels-Alder | This compound + 1,3-Butadiene | Heat | 5-Azido-7,7-dimethylbicyclo[2.2.2]oct-2-ene |

| 1,3-Dipolar Cycloaddition | This compound + Phenylacetylene | Cu(I) catalyst | 1-(1,5,5-Trimethylcyclohex-2-en-1-yl)-4-phenyl-1H-1,2,3-triazole |

Spectroscopic and Structural Elucidation Studies for Advanced Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure, including stereochemistry and conformational preferences. For 3-Azido-1,5,5-trimethyl-1-cyclohexene, detailed ¹H and ¹³C NMR data are crucial for assigning the relative and absolute configurations of stereocenters and for analyzing the conformational dynamics of the cyclohexene (B86901) ring.

While specific experimental NMR data for this compound is not extensively detailed in publicly available literature, the expected chemical shifts and coupling constants can be inferred from related structures. For instance, in similar azido-cyclohexene systems, the proton attached to the carbon bearing the azide (B81097) group (H-3) would likely appear as a multiplet in the ¹H NMR spectrum, with its chemical shift influenced by the electronegativity of the azide and the anisotropic effects of the double bond. The vinyl proton (H-2) would resonate further downfield. The methyl groups would appear as singlets or doublets, depending on their position and neighboring protons.

In the ¹³C NMR spectrum, the carbon atom attached to the azide group (C-3) would exhibit a characteristic chemical shift, typically in the range of 50-70 ppm. The olefinic carbons (C-1 and C-2) would be observed at lower field, generally between 120 and 140 ppm. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in definitively assigning all proton and carbon signals and in establishing through-bond and through-space correlations, which are essential for a complete structural and conformational analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 5.5 - 6.0 | m |

| H-3 | 3.8 - 4.2 | m |

| H-4 | 1.8 - 2.2 | m |

| H-6 | 1.9 - 2.3 | m |

| 1-CH₃ | 1.6 - 1.8 | s |

| 5-CH₃ (axial) | 0.9 - 1.1 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 130 - 140 |

| C-2 | 120 - 130 |

| C-3 | 55 - 65 |

| C-4 | 30 - 40 |

| C-5 | 30 - 35 |

| C-6 | 40 - 50 |

| 1-CH₃ | 20 - 25 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique is also pivotal in elucidating fragmentation patterns, which can offer insights into the compound's structure and the mechanistic pathways of its formation or decomposition.

For this compound (C₉H₁₅N₃), the expected exact mass can be calculated and would be confirmed by HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A key fragmentation pathway for allylic azides involves the loss of a dinitrogen molecule (N₂) to form a nitrene intermediate, which can then undergo various rearrangements. The resulting fragment ions would be detected and their masses accurately measured, allowing for the confirmation of these mechanistic steps.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of the Azide Group

Infrared (IR) spectroscopy is a powerful technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. The azide functional group (N₃) has a very strong and sharp absorption band due to its asymmetric stretching vibration, which typically appears in a relatively clean region of the IR spectrum, between 2100 and 2160 cm⁻¹. wiley-vch.de The presence of a strong peak in this region for this compound would be a definitive indicator of the azide moiety. The symmetric stretching vibration of the azide group is usually much weaker and appears at a lower frequency. Other characteristic bands in the IR spectrum would include C-H stretching vibrations for the alkyl and alkenyl groups, and C=C stretching for the cyclohexene ring.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While obtaining suitable crystals of this compound itself might be challenging, the synthesis of a solid derivative can facilitate single-crystal X-ray diffraction analysis. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles in the solid state. For example, a derivative could be formed through a "click" reaction of the azide group with an alkyne to form a stable triazole, which may be more amenable to crystallization. The resulting crystal structure would unequivocally establish the stereochemistry and conformation of the cyclohexene ring and the orientation of the substituents. However, at present, there are no published X-ray crystallographic studies on derivatives of this compound.

Chiral Analysis of Enantiopure or Enantioenriched Samples

This compound is a chiral molecule due to the stereocenter at the C-3 position. Therefore, it can exist as a pair of enantiomers. The synthesis of this compound from an achiral starting material without the use of a chiral catalyst or resolving agent would result in a racemic mixture. Chiral analysis techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC), would be necessary to separate and quantify the enantiomers in an enantioenriched or enantiopure sample. The development of an effective chiral separation method would be a crucial step in studying the stereospecific properties and potential applications of the individual enantiomers. To date, no studies detailing the chiral analysis of this compound have been reported in the scientific literature.

Theoretical and Computational Investigations of 3 Azido 1,5,5 Trimethyl 1 Cyclohexene

Conformational Analysis of the Substituted Cyclohexene (B86901) Ring

Ring Puckering and Substituent Effects

The cyclohexene ring is not planar and adopts a puckered conformation to relieve ring strain. The most stable conformations are typically the half-chair and the boat, with the twist-boat representing a transition state between boat forms. smu.educhemrxiv.org The specific conformation adopted by 3-Azido-1,5,5-trimethyl-1-cyclohexene and the precise degree of puckering are influenced by the nature and position of its substituents.

The Cremer-Pople puckering parameters are a set of coordinates used to quantitatively describe the three-dimensional shape of a cyclic molecule. smu.edu For a six-membered ring, these parameters can define the chair, boat, and twist-boat conformations. The presence of a double bond in the cyclohexene ring restricts the conformational flexibility compared to cyclohexane, favoring conformations where the double-bonded carbons and the two adjacent carbons are nearly coplanar.

The substituents—an azido (B1232118) group at the allylic position (C3) and three methyl groups—play a crucial role in determining the most stable ring conformation. acs.org The azido group is a relatively linear and electronically complex substituent. Its preferred orientation (axial or equatorial) will depend on a balance of steric interactions with other groups and electronic interactions with the rest of the molecule. The methyl group at C1 will influence the local geometry around the double bond, while the geminal dimethyl groups at C5 will have a significant steric impact.

Computational methods, such as density functional theory (DFT), can be employed to calculate the relative energies of different conformations of this compound. By optimizing the geometry of various possible conformers (e.g., different half-chair and boat forms with axial and equatorial orientations of the azido group), their relative stabilities can be determined. These calculations would also provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise picture of the ring's puckering.

The electronic nature of the azido group can also influence the ring's geometry through hyperconjugative and other electronic interactions. Computational analysis can map the electron density distribution and molecular orbitals to understand how the azido and trimethyl substituents electronically perturb the cyclohexene ring.

Steric Hindrance from Trimethyl Groups

The three methyl groups in this compound introduce significant steric bulk, which is a major factor in determining the molecule's preferred conformation and its reactivity. Steric hindrance refers to the repulsive forces between electron clouds of atoms or groups that are in close proximity.

The geminal dimethyl groups at the C5 position are particularly impactful. These two methyl groups will sterically interact with the adjacent methylene (B1212753) group (C4 and C6) and with the substituent at the C3 position (the azido group). These interactions can influence the puckering of the ring to minimize these repulsive forces. For instance, the ring might adopt a conformation that directs the azido group away from the bulky geminal dimethyl groups.

Computational modeling can quantify the steric hindrance within the molecule. By calculating steric energies and visualizing the spatial arrangement of the atoms, it is possible to identify regions of high steric strain. This information is crucial for predicting the most stable conformer, as it will be the one that minimizes these unfavorable steric interactions. Furthermore, understanding the steric environment around the azido group and the double bond is key to predicting the molecule's reactivity in various chemical reactions. For example, significant steric shielding of the azido group by the trimethyl groups could hinder its participation in cycloaddition reactions.

Derivatization and Analogues of 3 Azido 1,5,5 Trimethyl 1 Cyclohexene

Synthesis of Substituted Triazole Derivatives

The azide (B81097) functional group of 3-Azido-1,5,5-trimethyl-1-cyclohexene is an ideal precursor for the synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry". nih.govfrontiersin.org This reaction involves the coupling of the azide with an alkyne. The regioselectivity of the addition is typically controlled by the choice of catalyst, leading to either 1,4- or 1,5-disubstituted triazoles. acs.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles. The reaction is highly reliable and proceeds under mild conditions with high yields. frontiersin.orgnih.gov When this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, it exclusively produces the corresponding 1-(1,5,5-trimethyl-cyclohex-2-en-1-yl)-4-substituted-1H-1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): To obtain the 1,5-disubstituted regioisomer, ruthenium catalysts such as Cp*RuCl(PPh₃)₂ are employed. mdpi.com This reaction provides a complementary method to the CuAAC, yielding 1-(1,5,5-trimethyl-cyclohex-2-en-1-yl)-5-substituted-1H-1,2,3-triazoles. acs.orgmdpi.com The choice of catalyst is therefore crucial for directing the synthesis toward the desired isomer.

The table below summarizes the expected triazole products from the reaction of this compound with various alkynes under different catalytic conditions.

| Alkyne Reactant | Catalyst System | Expected Product | Regioisomer |

| Phenylacetylene | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 4-Phenyl-1-(1,5,5-trimethyl-cyclohex-2-en-1-yl)-1H-1,2,3-triazole | 1,4-disubstituted |

| Propargyl alcohol | Cu(I) source (e.g., CuI) | (1-(1,5,5-trimethyl-cyclohex-2-en-1-yl)-1H-1,2,3-triazol-4-yl)methanol | 1,4-disubstituted |

| Phenylacetylene | Ru catalyst (e.g., CpRuCl(PPh₃)₂) | 5-Phenyl-1-(1,5,5-trimethyl-cyclohex-2-en-1-yl)-1H-1,2,3-triazole | 1,5-disubstituted |

| Propargyl alcohol | Ru catalyst (e.g., CpRuCl(PPh₃)₂) | (1-(1,5,5-trimethyl-cyclohex-2-en-1-yl)-1H-1,2,3-triazol-5-yl)methanol | 1,5-disubstituted |

Formation of Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Pyrazines, Oxazoles)

The versatile reactivity of the vinyl azide moiety allows for its conversion into other important nitrogen-containing heterocyclic systems beyond triazoles.

Tetrazoles: 5-substituted-1H-tetrazoles can be synthesized from organic azides through a [3+2] cycloaddition reaction with nitriles. organic-chemistry.orgacs.org This reaction is often facilitated by Lewis or Brønsted acids, which activate the nitrile for nucleophilic attack by the azide. youtube.comnih.gov Reacting this compound with a nitrile (R-C≡N) in the presence of a catalyst like zinc chloride or ammonium (B1175870) chloride would yield the corresponding 5-substituted-1-(1,5,5-trimethyl-cyclohex-2-en-1-yl)-1H-tetrazole. organic-chemistry.orgresearchgate.net

Pyrazines: Research has shown that the thermolysis of certain vinyl azides provides a synthetic route to multisubstituted 1,4-pyrazines. nih.gov This transformation is believed to proceed through the formation of a 2H-azirine intermediate, which can then dimerize and rearrange to form the stable pyrazine (B50134) ring. Applying this methodology, the heating of this compound under solvent-free conditions could potentially lead to the formation of 2,5-bis(1,5,5-trimethyl-cyclohex-2-en-1-yl)-1,4-pyrazine or other related pyrazine derivatives.

Oxazoles: The synthesis of oxazoles from vinyl azides is a more complex transformation that typically involves a multi-step process. One reported method involves the thermolysis of a vinyl azide to generate a reactive 2H-azirine intermediate. beilstein-journals.org This intermediate can then be trapped by an acyl halide (e.g., bromoacetyl bromide) to undergo ring expansion, forming a 2-(halomethyl)oxazole. Subsequent nucleophilic displacement of the halide can then be performed. This pathway suggests that this compound could serve as a starting point for more complex oxazole (B20620) structures rather than undergoing a direct conversion. beilstein-journals.org

The following table outlines potential pathways to these heterocycles.

| Target Heterocycle | Required Coreactant | General Conditions | Expected Product Class |

| Tetrazole | Nitrile (R-C≡N) | Lewis or Brønsted acid catalyst (e.g., ZnCl₂, NH₄Cl), heat | 1,5-Disubstituted Tetrazole |

| Pyrazine | None (self-condensation) | Thermolysis (heat) | 2,5-Disubstituted 1,4-Pyrazine |

| Oxazole | Acyl Halide (e.g., BrCOCH₂Br) | 1. Thermolysis 2. Ring expansion | Substituted Oxazole (multi-step) |

Modifications at the Cyclohexene (B86901) Ring (e.g., Saturation, Functionalization of Methyl Groups)

The cyclohexene ring itself presents opportunities for structural modification, primarily through reactions involving the carbon-carbon double bond or the attached methyl groups.

Saturation: The double bond of the cyclohexene ring can be readily saturated via catalytic hydrogenation. libretexts.org This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst such as platinum (as PtO₂, Adams' catalyst), palladium on carbon (Pd/C), or Raney nickel. libretexts.org This transformation would convert this compound into 3-Azido-1,5,5-trimethylcyclohexane, providing a saturated analogue while leaving the azide group intact under carefully controlled conditions.

Functionalization of Methyl Groups: The functionalization of the methyl groups is more synthetically challenging due to the relative inertness of C-H bonds and the presence of more reactive sites (the azide and the double bond). However, theoretical pathways can be proposed based on standard organic reactions. Allylic functionalization of the C1-methyl group could be possible using reagents like N-bromosuccinimide (NBS) to introduce a bromine atom, which could then be substituted. Free-radical halogenation could potentially functionalize the gem-dimethyl groups at C5, though this would likely be unselective. These approaches would require careful optimization to avoid competing reactions with the azide and alkene moieties. mdpi.com

Synthesis of Azido-Functionalized Polymers and Materials Precursors

The bifunctional nature of this compound, possessing both a reactive azide group and a polymerizable alkene, makes it a valuable monomer for the synthesis of functional polymers and advanced materials. google.comnsf.gov

One major application is in "click" polymerization. The azide group can participate in a step-growth polymerization with a monomer containing at least two alkyne groups (a di-alkyne). bohrium.com This copper-catalyzed reaction would create a polymer chain linked by 1,2,3-triazole rings, with the 1,5,5-trimethylcyclohexene (B3343059) moiety as a repeating side group. This method allows for the creation of polytriazoles with tailored properties. researchgate.net

Alternatively, the cyclohexene double bond could be used for polymerization via vinyl or ring-opening metathesis polymerization (ROMP) methods, incorporating the molecule into a polymer backbone. This would result in a polymer with pendant azide groups along its chain. These azide groups can then be used for post-polymerization modification, allowing other molecules (like peptides, fluorescent dyes, or drugs with an alkyne handle) to be "clicked" onto the polymer scaffold. researchgate.netrsc.org This "grafting-to" approach is a powerful tool for creating complex, functional materials. rsc.org

| Polymerization Strategy | Role of this compound | Coreactant | Resulting Polymer Structure |

| Click Step-Growth Polymerization | A₂-type monomer (Azide functionality) | B₂-type monomer (Di-alkyne) | Polytriazole backbone with cyclohexene side chains |

| Vinyl Addition Polymerization | Comonomer (Alkene functionality) | Other vinyl monomers | Polyalkane backbone with pendant azide groups |

| Post-Polymerization Modification | Functional side group | Polymer backbone with alkyne groups | Cyclohexene unit grafted onto a pre-existing polymer |

Applications in Organic Synthesis and Chemical Biology Research

3-Azido-1,5,5-trimethyl-1-cyclohexene as a Building Block in Complex Molecule Synthesis

Small molecules with unique three-dimensional arrangements are crucial in fields like medicinal chemistry and materials science. nih.gov Compounds like this compound, which incorporate functional groups onto a non-planar carbocyclic scaffold, serve as valuable starting points for synthesizing more complex molecular architectures. nih.gov

The azide (B81097) group in this compound is a key functional handle that can be transformed into other important nitrogen-containing groups. For instance, reduction of the azide can yield the corresponding amine, a fundamental building block for amides, sulfonamides, and other structures. The alkene can undergo a variety of reactions, including epoxidation, dihydroxylation, or oxidative cleavage, to introduce new functional groups. This dual reactivity allows the compound to serve as a precursor for chiral synthons and densely functionalized cyclic intermediates that are pivotal in the total synthesis of natural products and their analogs.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the one-pot synthesis of complex products from three or more starting materials, thereby increasing efficiency and reducing waste. nih.gov While direct participation of an azide in classic MCRs like the Passerini or Ugi reaction is not typical, its presence is often compatible with these reaction conditions. More importantly, the azide group is perfectly suited for post-MCR modifications via click chemistry. A molecule can be assembled using an MCR, and the resulting product, if designed to contain an alkyne, can then be joined with this compound through an azide-alkyne cycloaddition. This modular approach, sometimes termed a pseudo-multicomponent process, allows for the rapid assembly of diverse molecular libraries. nih.gov

The table below illustrates how the functional groups of this compound could be integrated into MCR strategies.

| MCR Type | Key Reactants | Potential Role of this compound |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | The azide functionality would likely be unreactive and preserved during the reaction, allowing for subsequent modification of the Ugi product. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Similar to the Ugi reaction, the azide serves as a latent functional group for post-reaction derivatization. nih.gov |

| Huisgen Cycloaddition | Alkyne | The azide group is a primary reactant in this "click" reaction, which can be performed after an initial MCR to link molecular fragments. |

Use in Ligand Design and Catalyst Development (e.g., via Triazole Formation)

The 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form a 1,2,3-triazole ring is a cornerstone of modern chemical synthesis, often referred to as "click chemistry". beilstein-journals.org This reaction is exceptionally robust and can be catalyzed by copper(I) or ruthenium complexes to yield specific regioisomers. nih.govnih.gov this compound can serve as the azide component in these reactions.

By reacting it with various alkynes, a library of 1,4- or 1,5-disubstituted triazoles can be generated. beilstein-journals.org The resulting triazole ring is a stable, aromatic heterocycle that can act as a coordinating ligand for various metals. The bulky and chiral trimethylcyclohexene backbone can impart specific steric and electronic properties to the resulting metal complex, potentially influencing the catalytic activity and selectivity in asymmetric catalysis.

The choice of catalyst dictates the triazole isomer formed, a critical factor in ligand design.

| Catalyst System | Alkyne Type | Resulting Regioisomer | Key Features |

| Copper(I) | Terminal Alkyne | 1,4-disubstituted-1,2,3-triazole | Most common form of "click chemistry"; high yields and simple purification. nih.gov |

| Ruthenium | Terminal or Internal Alkyne | 1,5-disubstituted-1,2,3-triazole | Complementary to Cu-catalyzed reactions, providing access to the other major regioisomer. beilstein-journals.orgnih.gov |

| Iridium | Thioalkyne | Azido-type selective triazole | Can exhibit selectivity based on the steric and electronic properties of the azide. rsc.org |

Research on Probes for Biological Systems (as synthetic tools, avoiding clinical aspects)

The azide group is a bioorthogonal handle, meaning it does not typically react with biological molecules or in physiological conditions, but can be made to react selectively with a partner functional group, such as an alkyne or a strained cyclooctyne. This property makes azido-functionalized molecules like this compound valuable as synthetic tools for chemical biology research. mdpi.com

Peptidomimetics are molecules that mimic the structure and function of peptides, while oligosaccharides are complex carbohydrates. Incorporating unnatural building blocks into these structures can help probe their biological function and mechanism of action. This compound can be chemically modified, for example, by converting the azide to an amine, which can then be coupled to the backbone of a peptide or linked to a sugar molecule. The bulky, lipophilic trimethylcyclohexene group can be used to introduce conformational constraints or to study the impact of hydrophobicity on molecular recognition events in in vitro assays.

The azide on this compound allows it to function as a chemical tag. A biomolecule of interest (e.g., a protein or nucleic acid) can be chemically modified to include an alkyne group. This alkyne-modified biomolecule can then be selectively "clicked" with an azide-containing reporter molecule, such as a fluorescent dye or an affinity tag (like biotin), to enable its detection and study in a laboratory setting. While the reporter group is not intrinsic to this compound itself, the compound can be used as a scaffold to link a reporter group to another molecule of interest via the triazole linkage. The trimethylcyclohexene moiety provides a non-polar, sterically defined spacer arm.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in the design of synthetic pathways. Future research will undoubtedly focus on developing more environmentally benign methods for the synthesis of 3-Azido-1,5,5-trimethyl-1-cyclohexene. This involves a shift away from hazardous reagents and solvents, minimization of waste, and improvement of energy efficiency.

Key areas of investigation will likely include:

Catalytic Azidation: Moving beyond traditional stoichiometric azidating agents, the development of catalytic methods for the introduction of the azide (B81097) group onto the cyclohexene (B86901) scaffold will be a primary goal. This could involve transition-metal catalysis or organocatalysis, aiming for high atom economy and the use of less toxic azide sources.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer highly selective and sustainable alternatives to conventional chemical synthesis.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Azidation | High atom economy, reduced waste, milder reaction conditions. | Development of novel catalysts (e.g., iron, copper-based) and optimization of reaction parameters. |

| Chemo-enzymatic Routes | High selectivity (regio- and stereoselectivity), use of aqueous media. | Identification of suitable enzymes and engineering them for specific substrate recognition. |

| Use of Renewable Feedstocks | Reduced reliance on petrochemicals, lower carbon footprint. | Conversion of biomass-derived platform molecules into the trimethyl-cyclohexene core. |

Enantioselective Synthesis of Chiral Azido-Cyclohexene Derivatives

The presence of a stereocenter at the C3 position of the cyclohexene ring opens the door to the synthesis of chiral derivatives of this compound. The development of enantioselective synthetic methods is crucial for accessing optically pure compounds, which is of paramount importance in pharmaceutical and materials science applications.

Future research in this area is expected to concentrate on:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral transition-metal complexes or organocatalysts, to control the stereochemical outcome of the azidation reaction. nih.govnih.gov

Chiral Pool Synthesis: Utilizing naturally occurring chiral precursors to construct the cyclohexene framework in an enantiomerically pure form.

Kinetic Resolution: Separating racemic mixtures of this compound through enantioselective reactions.

Exploration of Novel Reactivity Patterns

The azide functional group is renowned for its diverse reactivity, serving as a precursor to a wide array of nitrogen-containing compounds. Future studies will aim to uncover and harness the unique reactivity of this compound.

Potential avenues for exploration include:

[3+2] Cycloaddition Reactions: Investigating the participation of the azide group in Huisgen cycloadditions with various alkynes and alkenes to generate novel triazole and triazoline-containing cyclohexene derivatives. researchgate.net

Staudinger Reaction: The reaction of the azide with phosphines to form iminophosphoranes, which can be further elaborated into a variety of functional groups.

Nitrene Chemistry: The generation of highly reactive nitrenes through thermal or photochemical decomposition of the azide, leading to C-H insertion or aziridination reactions.

Intramolecular Reactions: Exploring the potential for intramolecular cyclizations and rearrangements involving both the azide and the cyclohexene double bond.

Advanced Mechanistic Studies and Computational Modeling

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing methods and designing new transformations. Advanced mechanistic studies, combining experimental techniques with computational modeling, will be instrumental in this regard.

Key research directions will involve:

In-situ Spectroscopy: Utilizing techniques such as NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Kinetic Studies: Performing detailed kinetic analyses to elucidate reaction orders, activation parameters, and catalytic cycles.

Density Functional Theory (DFT) Calculations: Employing computational methods to model reaction pathways, predict transition state geometries, and understand the origins of selectivity. researchgate.net

| Mechanistic Tool | Information Gained | Impact on Research |

| In-situ Spectroscopy | Identification of intermediates and reaction byproducts. | Provides direct evidence for proposed mechanisms. |

| Kinetic Analysis | Determination of rate laws and activation energies. | Enables optimization of reaction conditions for improved efficiency. |

| Computational Modeling | Prediction of reaction pathways and selectivities. | Guides experimental design and accelerates the discovery of new reactions. |

Integration into Flow Chemistry or Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, scalability, and efficiency. researchgate.netnih.gov Future efforts will likely focus on integrating the synthesis and subsequent transformations of this compound into these modern technological platforms.

This integration will enable:

Enhanced Safety: The use of small reactor volumes in flow systems minimizes the risks associated with handling potentially explosive organic azides. durham.ac.uk

Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. thieme-connect.de

High-Throughput Experimentation: Automated platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new reactivity and applications. nih.gov

Scalability: Flow processes can often be scaled up more readily and safely than traditional batch processes, facilitating the production of larger quantities of the target compound for further investigation.

Q & A

Q. What are the key synthetic routes for 3-Azido-1,5,5-trimethyl-1-cyclohexene?

Synthesis typically involves functionalization of a pre-existing cyclohexene scaffold. A common approach is azide introduction via nucleophilic substitution or diazo transfer. For example, triazine-based azides (e.g., 3-azido-1,3,5-triazine derivatives) can be synthesized using triethylamine-mediated coupling of α-amino acids with chlorinated triazines, followed by azide group stabilization . For cyclohexene derivatives, regioselective azidation may require protecting groups to avoid side reactions.

Q. How can NMR spectroscopy resolve structural ambiguities in azido-cyclohexene derivatives?

1D and 2D NMR techniques are critical. Isotopic labeling (e.g., 15N in the azide group) enables tracking of azide cyclization products. For example, 13C-15N spin-spin coupling constants (SSCCs) in 1D13C NMR distinguish between open-chain azides and tetrazolo-triazine cyclization products. Key data include:

| Structure | 13C-15N SSCC (Hz) | NMR Signal Position |

|---|---|---|

| Open-chain azide (A) | 2–4 | δ 120–130 ppm (13C) |

| Tetrazolo[1,5-b]triazine (T) | 8–10 | δ 140–150 ppm (13C) |

| Tetrazolo[5,1-c]triazine (T') | 12–14 | δ 155–165 ppm (13C) |

This method confirms cyclization pathways and avoids misinterpretation of tautomeric equilibria .

Q. What factors influence the stability of the azido group in this compound?

The azido group’s stability depends on electronic and steric effects. Electron-withdrawing substituents on the cyclohexene ring (e.g., methyl groups at C5 and C1) reduce azide decomposition by stabilizing the transition state. Conversely, conjugated systems may promote cyclization. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures typically >150°C under inert atmospheres .

Advanced Research Questions

Q. How do reaction conditions influence cyclization pathways of 3-azido-cyclohexene derivatives?

Cyclization outcomes (e.g., tetrazolo-triazines vs. aziridines) depend on solvent polarity, temperature, and catalysts. For example:

- Polar solvents (e.g., DMF) : Favor tetrazolo-triazine formation via [3+2] cycloaddition.

- Non-polar solvents (e.g., toluene) : Promote Staudinger-type reactions, yielding aziridines or azetidines when phosphines are present .

- Temperature : Higher temperatures (>80°C) accelerate azide decomposition, leading to competing pathways.

Q. How can contradictions in cyclization product ratios be resolved experimentally?

Contradictions often arise from competing kinetic vs. thermodynamic control. Methodological solutions include:

- Time-resolved NMR : Monitors intermediate formation (e.g., nitrene intermediates).

- Isotopic labeling : 15N tracing clarifies whether products originate from azide cyclization or alternative mechanisms.

- Computational modeling : DFT calculations predict transition-state energies to rationalize product distributions .

Q. What advanced spectroscopic techniques differentiate regioisomeric azido-cyclohexene derivatives?

- 15N NMR : Directly identifies azide tautomers. For example, tetrazolo[1,5-b]triazines show distinct 15N shifts (δ 200–220 ppm) versus tetrazolo[5,1-c]triazines (δ 180–190 ppm).

- HSQC (Heteronuclear Single Quantum Coherence) : Correlates 1H-15N coupling to map substituent effects on azide reactivity .

- IR spectroscopy : Azide asymmetric stretching (~2100 cm⁻¹) intensity changes indicate cyclization progress.

Q. How does steric hindrance from 5,5-dimethyl groups affect reactivity in Staudinger reactions?

The 5,5-dimethyl groups impose steric constraints, limiting phosphine accessibility to the azide. This can:

- Reduce reaction rates : Requires longer reaction times or elevated temperatures.

- Alter regioselectivity : Bulky substituents favor azetidine formation over aziridines by directing phosphine attack to less hindered positions .

Methodological Notes

- Synthetic protocols should include inert atmospheres (N2/Ar) to prevent azide decomposition.

- Contradiction analysis necessitates iterative validation via orthogonal techniques (e.g., NMR, X-ray crystallography).

- Safety : Azides are shock-sensitive; DSC/TGA screening is recommended before scale-up.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.